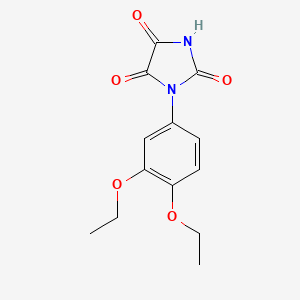
1-(3,4-Diéthoxyphényl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.264. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- L'imidazolidine-2,4,5-trione présente une bioactivité en tant que modulateur allostérique positif du récepteur GABA A. Ces récepteurs jouent un rôle crucial dans le système nerveux central, et leur modulation peut affecter l'anxiété, la sédation et d'autres fonctions neurologiques .
- Des recherches récentes ont identifié l'imidazolidine-2,4,5-trione comme un inhibiteur de la pompe à protons. Ces inhibiteurs sont utilisés pour traiter les affections liées à un excès d'acide gastrique, telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques .
- Les dérivés de l'imidazolidine-2,4,5-trione ont montré un potentiel en tant qu'inhibiteurs de l'aromatase. L'aromatase est une enzyme impliquée dans la biosynthèse des œstrogènes, et son inhibition peut être pertinente dans les affections liées aux hormones, y compris le cancer du sein .
- Les dérivés de l'imidazolidine-2,4,5-trione ont été étudiés pour leur impact sur les cellules cancéreuses. Par exemple, ils peuvent inhiber la kinase Aurora A (AURAK), une cible moléculaire prometteuse en thérapie anticancéreuse . De plus, leurs effets sur le métabolisme des glucides et d'autres processus cellulaires les rendent pertinents dans les études sur le cancer.
Modulation du récepteur GABA A
Inhibition de la pompe à protons
Inhibition de l'aromatase
Recherche sur le cancer
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione interacts with the active site of the sEH enzyme, inhibiting its function . The inhibition potency of this compound ranges from 8.4 μM to 0.4 nM . Molecular docking studies indicate a new bond formation between the triones and the active site of sEH, which partly explains the observed potency of this new pharmacophore .
Biochemical Pathways
The inhibition of sEH by 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione affects the metabolic pathway of EETs . By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, thus increasing the concentration of EETs. This can have downstream effects on various physiological processes regulated by EETs .
Pharmacokinetics
It’s noted that this compound and others in its class possess higher water solubility than their preceding ureas . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .
Result of Action
The molecular and cellular effects of 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione’s action primarily involve the increase in EET levels due to the inhibition of sEH . This can lead to alterations in the physiological processes regulated by EETs, such as inflammation and blood pressure regulation .
Propriétés
IUPAC Name |
1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXJFZCEJKOVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
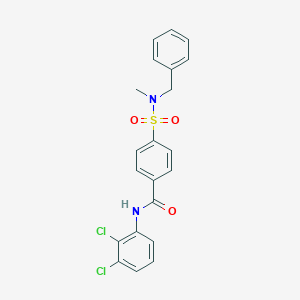
![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)
![1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545880.png)
![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)
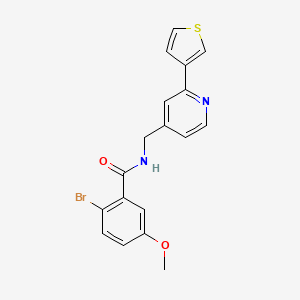
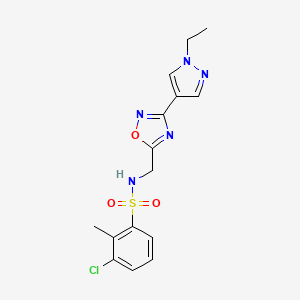
![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
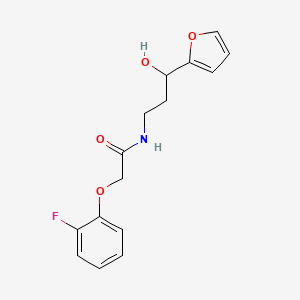
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)
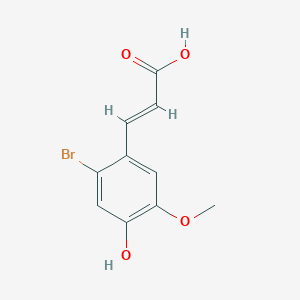
![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
